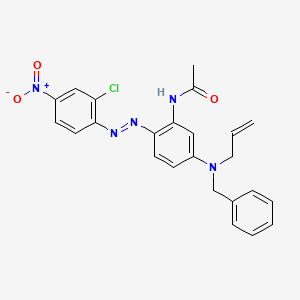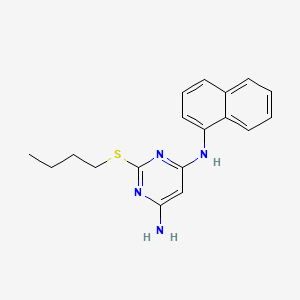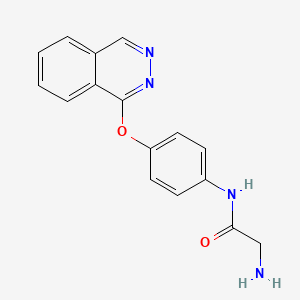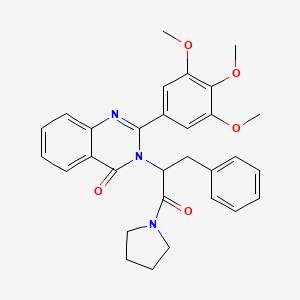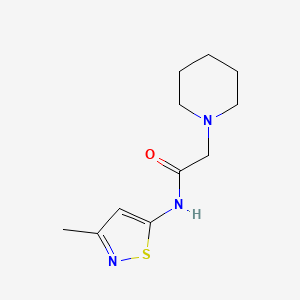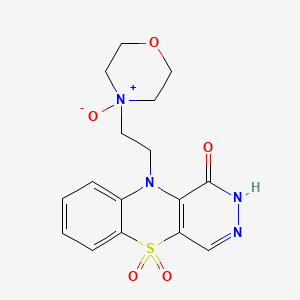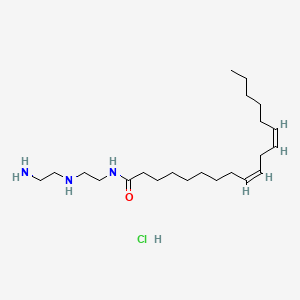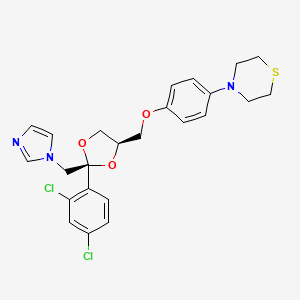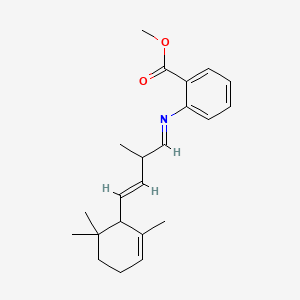
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate ester linked to a cyclohexenyl group through a butenylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate typically involves multiple steps. One common approach is the condensation reaction between a benzoic acid derivative and a cyclohexenyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, or materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Uniqueness
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a cyclohexenyl group through a butenylidene bridge sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
84145-53-9 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H29NO2/c1-16(12-13-19-17(2)9-8-14-22(19,3)4)15-23-20-11-7-6-10-18(20)21(24)25-5/h6-7,9-13,15-16,19H,8,14H2,1-5H3/b13-12+,23-15? |
Clave InChI |
VDNUEGIWGWSOCU-HEOQEMOLSA-N |
SMILES isomérico |
CC1=CCCC(C1/C=C/C(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


